molecular formula C14H13BrN2S B5765564 N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea

N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea

Cat. No. B5765564
M. Wt: 321.24 g/mol
InChI Key: ZHXOPHDZULCEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea, also known as Br-MPTU, is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. It has also been reported to have antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including inhibitory effects on enzymes and potential anticancer activity. It has also been reported to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea in lab experiments is its potential inhibitory effects on enzymes, which may be useful in studying enzyme activity and function. However, its potential anticancer activity may limit its use in certain experiments, as it may interfere with the growth and proliferation of cancer cells.

Future Directions

There are several potential future directions for the study of N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea. One direction is to further investigate its mechanism of action and its potential therapeutic applications in oxidative stress-related diseases. Another direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies may be needed to determine its safety and toxicity in vivo.

Synthesis Methods

N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 4-bromophenyl isothiocyanate with 3-methylphenylamine in the presence of a base. Another method involves the reaction of 4-bromophenyl isothiocyanate with 3-methylphenylhydrazine in the presence of a base. Both methods have been reported to yield this compound in good yields.

Scientific Research Applications

N-(4-bromophenyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in scientific research. It has been reported to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been studied for its potential anticancer activity, with reports of inducing apoptosis in cancer cells.

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXOPHDZULCEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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